5'-Etil-2'-hidroxiacetofenona

Descripción general

Descripción

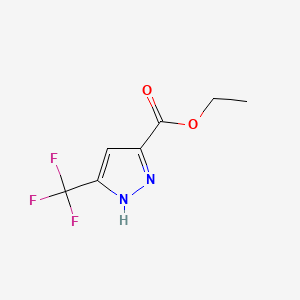

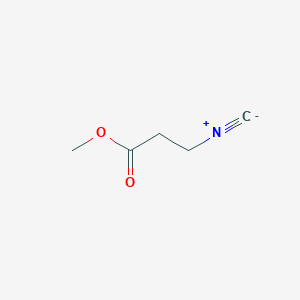

5’-Ethyl-2’-hydroxyacetophenone is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is used for research and development purposes .

Physical And Chemical Properties Analysis

5’-Ethyl-2’-hydroxyacetophenone is a substance used for research and development . The specific physical and chemical properties of this compound are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Propiedades químicas

“5'-Etil-2'-hidroxiacetofenona” es un compuesto químico con la fórmula C₁₀H₁₂O₂. Tiene un peso molecular de 164.2011 g/mol .

Uso en la síntesis de compuestos heterocíclicos

La acetofenona, que es parte de la estructura de “this compound”, es un sintón interesante en la mayoría de las reacciones orgánicas. Se ha utilizado en la síntesis de muchos compuestos heterocíclicos . La acetofenona y la mayoría de sus derivados están disponibles comercialmente o son fácilmente accesibles y, por lo tanto, son sintones ideales para reacciones multicomponentes, incluidas las reacciones de tres y cuatro componentes .

Actividades biológicas

Estudios recientes han demostrado las actividades antifúngicas de algunos derivados de acetofenona de origen natural. Por ejemplo, la xantoxilina aislada de las hojas de Melicope borbonica exhibió actividad antifúngica contra Candida albicans y Penicillium expansum .

Uso en reacciones orgánicas

La acetofenona y sus derivados se utilizan en reacciones orgánicas, incluso en reacciones (pseudo)-de dos, tres y cuatro componentes .

Constituyente de compuestos naturales

La acetofenona es el principal constituyente de muchos compuestos naturales. Por ejemplo, los tres nuevos derivados de acetofenona se aislaron de las hojas de Acronychiaoligophlebia .

Productos naturales con importancia medicinal

Las reacciones de acetofenona se han aplicado en la estructura de diferentes tipos de estructuras heterocíclicas. En esta revisión, se presenta una gama de compuestos heterocíclicos de la acetofenona que involucran: cinco, seis, siete miembros a través de reacciones de tres, cuatro componentes .

Safety and Hazards

5’-Ethyl-2’-hydroxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Mecanismo De Acción

Target of Action

It is known that 2-hydroxyacetophenones, a class of compounds to which 5’-ethyl-2’-hydroxyacetophenone belongs, are used in the synthesis of flavones . Flavones are a class of natural products with a wide range of pharmacological properties, such as antioxidant, antitumor, and antimicrobial activities .

Mode of Action

It is known that 2-hydroxyacetophenones can be used in the synthesis of flavones through a modified baker–venkataraman reaction . In this process, 2-hydroxyacetophenone is treated with a 4-substituted aroyl chloride in acetone/water using both potassium carbonate and pyridine as bases . This leads to the formation of various flavone derivatives .

Biochemical Pathways

The compound’s role in the synthesis of flavones suggests that it may influence pathways related to the biological activities of flavones, such as antioxidant, antitumor, and antimicrobial pathways .

Pharmacokinetics

The compound’s boiling point is reported to be 88-92 °c / 5mmhg , which may influence its bioavailability.

Result of Action

As a precursor in the synthesis of flavones, the compound may contribute to the molecular and cellular effects associated with flavones, such as antioxidant, antitumor, and antimicrobial effects .

Action Environment

The compound is reported to be a pale yellow liquid and is recommended to be stored at 0-8°c , suggesting that temperature may influence its stability.

Análisis Bioquímico

Biochemical Properties

It is known that 2-hydroxyacetophenones, a group to which this compound belongs, can undergo various reactions to form different types of heterocyclic frameworks . This suggests that 5’-Ethyl-2’-hydroxyacetophenone may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

It is known that hydroxyacetophenones can have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression .

Molecular Mechanism

It is known that 2-hydroxyacetophenones can undergo a series of reactions, including esterification, rearrangement, and cyclization, to form various heterocyclic compounds . This suggests that 5’-Ethyl-2’-hydroxyacetophenone may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that 2-hydroxyacetophenones can be heated with various substances to produce different compounds , suggesting that the effects of 5’-Ethyl-2’-hydroxyacetophenone may change over time under certain conditions.

Metabolic Pathways

It is known that 2-hydroxyacetophenones can undergo various reactions to form different types of heterocyclic compounds , suggesting that 5’-Ethyl-2’-hydroxyacetophenone may be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

1-(5-ethyl-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOHKXQBZZTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374523 | |

| Record name | 5'-Ethyl-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24539-92-2 | |

| Record name | 5'-Ethyl-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24539-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.